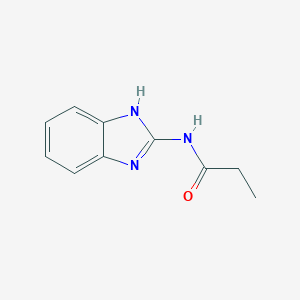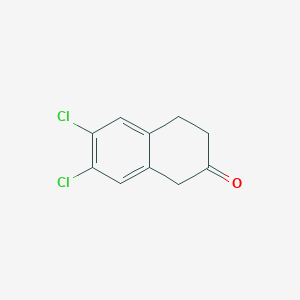
6,7-Dichloro-2-tetralone
Descripción general
Descripción
6,7-Dichloro-2-tetralone is a cyclic ketone that is a chlorinated derivative of 2-tetralone. While the provided papers do not directly discuss 6,7-dichloro-2-tetralone, they do provide insights into the chemistry of related tetralone compounds. Tetralones, in general, are important intermediates in the synthesis of various natural products, pharmaceuticals, and other organic compounds due to their high reactivity and structural significance.
Synthesis Analysis
The synthesis of tetralone derivatives often begins with readily available starting materials. For instance, the synthesis of 6,7-dimethoxy-2-tetralone starts from 3,4-dimethoxyphenylacetic acid, followed by a series of reactions including iodination, esterification, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield the desired tetralone . Similarly, 6-methoxy-1-tetralone serves as a starting material for the stereospecific synthesis of tetracyclic triterpenes . The synthesis of dinitro-tetralones involves nitration, acetyl cleavage, and Oppenauer oxidation . These methods demonstrate the versatility of tetralone derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of tetralone derivatives is characterized by a fused cyclohexane and benzene ring with a ketone functional group. Substituents on the aromatic ring, such as methoxy or chloro groups, can significantly influence the reactivity and subsequent transformations of the compound. For example, the presence of methoxy groups in positions 6 and 7 on the tetralone ring can affect the synthesis route and the properties of the final product .
Chemical Reactions Analysis
Tetralone derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. Dehydrogenation, bromination, and Beckman rearrangement are some of the reactions that have been studied. For instance, dehydrogenation of 6-methoxy-1-tetralone using palladium catalysts and quinones has been explored . The synthesis of 6-iodo-1-tetralone involves acetylation, oximation, Beckman rearrangement, oxidation, and Sandmeyer reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralone derivatives are influenced by their molecular structure. The presence of substituents like methoxy or chloro groups can affect properties such as solubility, melting point, and reactivity. These properties are crucial for the practical application of tetralone derivatives in the synthesis of natural products and pharmaceuticals. For example, the synthesis of 6-isopropyl-7-methoxy-tetralones demonstrates the importance of these compounds as intermediates for natural products with anti-cancer and anti-viral properties .
Aplicaciones Científicas De Investigación
Facile Syntheses and Neurotransmitter Effects
- Facile Syntheses of Dopaminergic Argonists : A study by Horn et al. (1978) discusses the synthesis of intermediates for dopaminergic argonists using 6,7-Dichloro-2-tetralone. These argonists impact neurotransmitter release, particularly dopamine and norepinephrine (Horn, Grol, Dijkstra, & Mulder, 1978).
Synthesis Methods
- Cost-Effective Synthesis : A practical and cost-effective synthesis method for 6,7-Dimethoxy-2-tetralone, a derivative of 6,7-Dichloro-2-tetralone, is presented by Qandil, Miller, and Nichols (1999), highlighting its role as a versatile starting material for dopaminergic compounds (Qandil, Miller, & Nichols, 1999).
Chemical Transformations and Applications
- Isopropylation of Tetralones : Banerjee et al. (2019) reported the successful introduction of isopropyl groups into tetralone derivatives, demonstrating potential applications in creating bioactive phenolic diterpenes (Banerjee et al., 2019).
- Antimalarial Drug Analogs : Rosowsky et al. (1971) explored the synthesis of 7-benz[c]acridinemethanols as antimalarial drug analogs using 6,7-Dichloro-2-tetralone (Rosowsky, Chaykovsky, Yeager, Amand, Lin, & Modest, 1971).
Biomedical Research and Potential Therapeutics
- Antitubercular Agents : Upadhyay et al. (2012) investigated the anti-tubercular properties of compounds derived from 6,7-Dichloro-2-tetralone, indicating its potential in developing treatments for tuberculosis (Upadhyay, Thakur, Saikia, & Srivastava, 2012).
- Tetralone Derivatives in Drug Discovery : De et al. (2016) highlighted the wide range of therapeutic applications of tetralone derivatives, including their role as analgesics, antidepressants, and antibacterials (De, Banerjee, Keerthi, & Lakshmi, 2016).
Crystal Structure Analysis
- Crystal Structure of Tetralone Derivatives : Sarala et al. (2006) presented the crystal structure of a key intermediate in sertraline synthesis, a tetralone derivative, providing insights into its molecular conformation (Sarala, Kavitha, Mantelingu, Anandalwar, Prasad, & Rangappa, 2006).
Environmental and Biochemical Applications
- Bioreactor System Evaluation : Shin et al. (2001) evaluated the biotransformation of a bromo-tetralone derivative in an electrochemical bioreactor, signifying the compound's relevance in biochemical processes (Shin, Jain, Chartrain, & Zeikus, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZIJCXXAGNMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403441 | |
| Record name | 6,7-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-tetralone | |
CAS RN |
17556-22-8 | |
| Record name | 6,7-Dichloro-3,4-dihydro-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17556-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




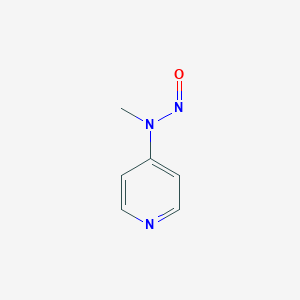


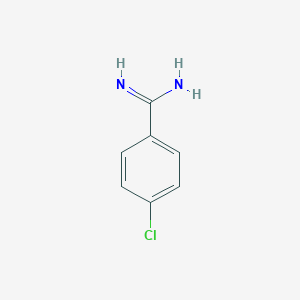
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)


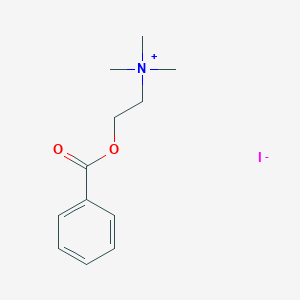

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
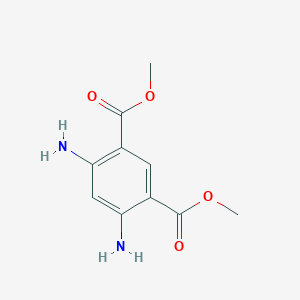
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
